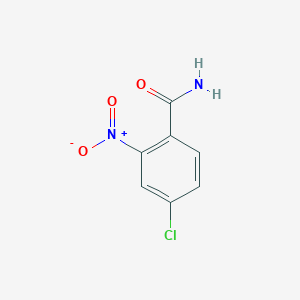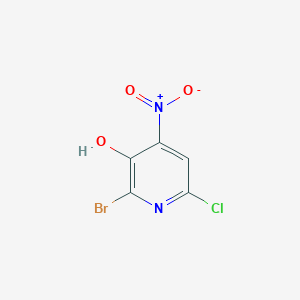![molecular formula C18H15NO6 B2656583 Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate CAS No. 7593-63-7](/img/structure/B2656583.png)
Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate is a chemical compound with the linear formula C18H15NO6 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Pyrrolo[2,1-a]isoquinolines occur frequently in a large number of bioactive natural products and pharmaceutically important molecules . The synthesis of pyrrolo[2,1-a]isoquinoline derivatives is an easy and useful way to produce artificial molecules with potential applications . A huge number of excellent methodologies for constructing pyrrolo[2,1-a]isoquinolines have been reported in the last decade .Molecular Structure Analysis
The molecular structure of Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate is represented by the linear formula C18H15NO6 . This structure is prevalent in marine and other natural products .Chemical Reactions Analysis
The formation of an ion-pair intermediate generated in situ from dihydroisoquinoline ester and (Z)-4-methoxy-4-oxobut-2-enoic acid via the solvolysis of maleic anhydride with methanol is crucial for the cascade process to occur .Physical And Chemical Properties Analysis
The melting point of Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate is 154-156 °C . Its density is predicted to be 1.33±0.1 g/cm3 .科学的研究の応用
Anticancer Properties
TPIQTC exhibits promising anticancer potential. Researchers have found that it selectively inhibits certain kinases involved in cancer cell proliferation and survival. By targeting these kinases, TPIQTC disrupts signaling pathways critical for tumor growth. Further studies are needed to explore its efficacy against specific cancer types and potential combination therapies .
Anti-Inflammatory Activity
Inflammation contributes to various diseases, including autoimmune disorders and chronic conditions. TPIQTC has demonstrated anti-inflammatory effects by modulating immune responses. It may inhibit pro-inflammatory cytokines and enzymes, making it a potential candidate for drug development in inflammatory diseases .
Neurodegenerative Diseases
TPIQTC’s kinase inhibition properties extend to neurodegenerative diseases. Specifically, it targets DYRK1A, a kinase associated with Alzheimer’s disease and other cognitive disorders. By blocking DYRK1A, TPIQTC could potentially mitigate neurodegeneration .
HIV-1 Integrase Inhibition
HIV-1 integrase is essential for viral replication. TPIQTC’s inhibitory effects on this enzyme make it a potential antiviral agent. Researchers are investigating its role in preventing HIV-1 integration into host DNA .
Calcium Entry Blockade
TPIQTC may act as a calcium channel blocker, affecting intracellular calcium levels. Calcium dysregulation contributes to various diseases, including cardiac arrhythmias and neurodegeneration. TPIQTC’s ability to modulate calcium channels warrants further exploration .
Antioxidant Properties
TPIQTC has shown antioxidant activity, protecting cells from oxidative stress. Its potential as an in vitro antioxidant for lipid peroxidation inhibition suggests applications in preventing cellular damage .
作用機序
将来の方向性
The synthesis of pyrrolo[2,1-a]isoquinoline derivatives is an easy and useful way to produce artificial molecules with potential applications . Therefore, future research could focus on developing new methodologies for constructing pyrrolo[2,1-a]isoquinolines and exploring their potential applications.
特性
IUPAC Name |
trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c1-23-16(20)12-13(17(21)24-2)15(18(22)25-3)19-9-8-10-6-4-5-7-11(10)14(12)19/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIZAJRRCYJCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate | |
CAS RN |
7593-63-7 |
Source


|
| Record name | TRIMETHYL PYRROLO(2,1-A)ISOQUINOLINE-1,2,3-TRICARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2656500.png)
![2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2656502.png)
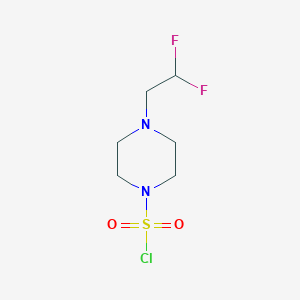
![2-[[1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2656505.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2656506.png)
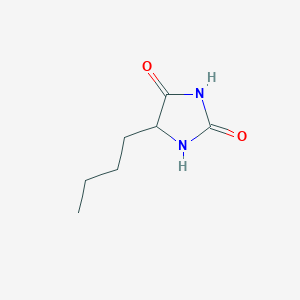
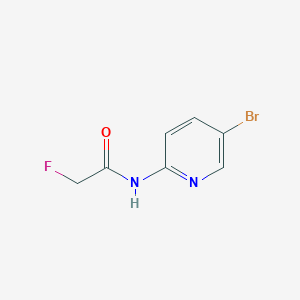
![4-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile](/img/structure/B2656513.png)
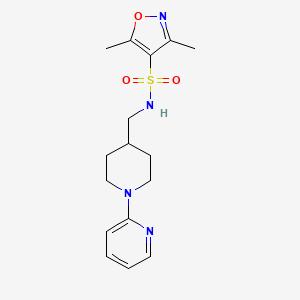

![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2656519.png)
